molecular formula C13H21NO5 B2599272 1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate CAS No. 897043-85-5

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B2599272
CAS No.: 897043-85-5
M. Wt: 271.313
InChI Key: YDASEKAEWNKGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate is a useful research chemical . It is a white to slightly yellow crystalline powder .


Molecular Structure Analysis

The molecular formula of this compound is C13H21NO5 . The InChI code is 1S/C13H21NO5/c1-6-18-10(16)13(5)8-14(7-9(13)15)11(17)19-12(2,3)4/h6-8H2,1-5H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Supramolecular Arrangement and Crystallography

  • Supramolecular Assembly in Oxopyrrolidine Analogues :The analogues of 3-oxopyrrolidines, including the 1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate, have been synthesized and analyzed for their crystal structures. These analogues, despite lacking a hydrogen bond donor and acceptor system, form supramolecular assemblies through various weak interactions like C-H⋯O and C-H⋯π. These interactions play a crucial role in controlling the molecules' conformation and constructing diverse supramolecular assemblies, as evidenced by crystal structure analysis and Hirshfeld surface analysis (Samipillai et al., 2016).

Synthetic Chemistry and Characterization

  • Synthesis and Characterization of Schiff Base Compounds :The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate (a compound related to this compound) has been explored. The process involves coupling with aromatic aldehyde to afford Schiff base compounds, characterized by spectroscopic methods and crystallographic analysis, indicating the presence of specific intramolecular hydrogen bonding (Çolak et al., 2021).

Chemical Synthesis Pathways

  • Parallel Solution-phase Synthesis :A series of di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates were prepared through parallel acid-catalyzed treatment, showcasing the flexibility of the oxopyrrolidine scaffold for generating diverse chemical structures. The subsequent acidolytic deprotection yielded (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-2-carboxylic acids, indicating potential pathways for further chemical derivatization and synthesis (Svete et al., 2010).

  • Divergent and Solvent Dependent Reactions :Investigations into the reactivity of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with β,β,β and α,β-substituted enamines revealed that the choice of solvents and temperatures allows for divergent synthesis pathways. This study highlights the potential for creating a range of products, such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, from a common starting material through controlled reaction conditions (Rossi et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-18-10(16)13(5)8-14(7-9(13)15)11(17)19-12(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDASEKAEWNKGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CC1=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.